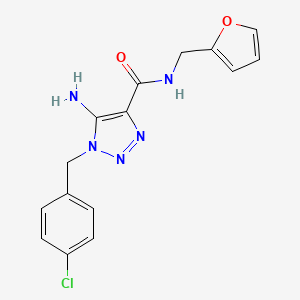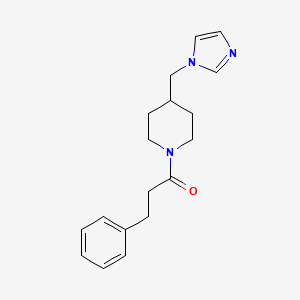
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. This compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound A has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and reducing the expression of inflammatory cytokines. This compound A has also been shown to have antitumor effects by inhibiting the activity of MMPs, which are involved in tumor invasion and metastasis. In addition, this compound A has been shown to have analgesic effects in preclinical studies, making it a potential candidate for the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. This compound A is a complex chemical compound that requires a multistep synthesis method, which can be time-consuming and costly. In addition, the mechanism of action of this compound A is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the research on N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A. One potential area of research is the development of more efficient synthesis methods for this compound A. Another area of research is the elucidation of the mechanism of action of this compound A, which can provide insights into its potential applications in various fields. In addition, further studies are needed to investigate the safety and efficacy of this compound A as a drug candidate for the treatment of various diseases. Overall, the research on this compound A has the potential to contribute to the development of new drugs and therapies for various diseases.
Synthesis Methods
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A can be synthesized using a multistep synthetic route involving the reaction of various reagents. The synthesis method of this compound A is complex and involves several steps, including the reaction of 2-aminobenzamide with p-nitrophenyl isocyanate, which is then reacted with 6-bromo-2-furanylpyridazine to obtain an intermediate product. The intermediate product is further reacted with piperidine-4-carboxylic acid to obtain this compound A.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide A has been the subject of several scientific studies due to its potential applications in various fields. One of the primary research areas is medicinal chemistry, where this compound A has been studied for its potential as a drug candidate. This compound A has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neuropathic pain.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c22-20(27)15-4-1-2-5-16(15)23-21(28)14-9-11-26(12-10-14)19-8-7-17(24-25-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWSOSPCJUCQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)



![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)



![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

